B1578807 Beta-Amyloid (1-13), mouse, rat

Beta-Amyloid (1-13), mouse, rat

Cat. No.: B1578807
M. Wt: 1465.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (1-13), mouse, rat is a defined, 13-amino acid peptide fragment corresponding to the N-terminal region of the endogenous amyloid-β protein. This fragment is produced through the proteolytic processing of the transmembrane amyloid precursor protein (APP) . The accumulation and aggregation of amyloid-β peptides in the brain is a seminal early event in the pathogenesis of Alzheimer's disease, and specific peptide fragments are invaluable tools for studying the underlying mechanisms of this process . Compared to full-length amyloid-β, shorter fragments like the (1-13) sequence offer researchers a more targeted model for investigating the role of the N-terminal domain in metal binding, post-translational modifications, and the initial stages of oligomerization without the rapid, uncontrolled aggregation associated with longer isoforms . This peptide is particularly useful in research areas including the study of amyloid aggregation kinetics, the development of novel biosensors and detection assays for soluble amyloid species, and the screening of potential therapeutic compounds designed to inhibit the early phases of amyloid self-assembly . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

1465.5

sequence

DAEFGHDSGFEVR

Origin of Product

United States

Scientific Research Applications

Research Applications

  • Modeling Alzheimer’s Disease Pathology
    • Transgenic Models : Transgenic mouse models expressing human APP with familial AD mutations have been developed to study Aβ processing and deposition. For instance, the introduction of specific mutations in APP genes using CRISPR-Cas9 technology has resulted in mice that exhibit increased Aβ production and cognitive deficits similar to those observed in human AD patients .
    • Knock-In Rat Models : Recent advancements have led to the creation of knock-in rat models that express humanized Aβ sequences. These models develop amyloid pathology and exhibit behavioral deficits, making them valuable for studying AD mechanisms and testing new therapies .
  • Investigating Mechanisms of Neurotoxicity
    • Oligomerization Studies : Research has shown that soluble assemblies of Aβ can stimulate neuronal dysfunction. Studies using Aβ(1-42) oligomers have demonstrated their role in impairing synaptic function and contributing to neurotoxicity . This highlights the importance of understanding how different Aβ fragments, including Aβ(1-13), interact with neuronal receptors and influence synaptic health.
  • Therapeutic Target Identification
    • Drug Testing : Rodent models have been instrumental in evaluating potential therapeutics aimed at modulating Aβ levels or preventing its aggregation. For example, studies have tested inhibitors targeting β-secretase (BACE), which is responsible for cleaving APP to produce Aβ . The efficacy of these drugs can be assessed using behavioral tests in rat models that mimic cognitive deficits seen in AD.

Case Study 1: Humanized APP Models

A study introduced three amino acid substitutions into the rodent APP sequence to create humanized models that express higher levels of human Aβ compared to wild-type strains. These models serve as controls for investigating the effects of transgenes on APP processing, providing insights into how genetic modifications can alter disease progression .

Case Study 2: Spatial Memory Dysfunction

Research involving intracerebroventricular administration of well-characterized Aβ(1-42) oligomers demonstrated significant impairments in spatial memory in rats. This study standardized methods for synthesizing toxic oligomers and measured their effects on neuron viability and synaptic plasticity, underscoring the relevance of Aβ fragments in cognitive decline .

Implications for Future Research

The applications of beta-amyloid (1-13) in mouse and rat models are pivotal for advancing our understanding of Alzheimer's disease. The ability to manipulate genetic factors and observe their effects on amyloid pathology allows researchers to explore novel therapeutic avenues. Future studies should focus on:

  • Longitudinal Studies : Monitoring cognitive decline over time in humanized rodent models to better understand disease progression.
  • Mechanistic Insights : Investigating the specific pathways through which Aβ oligomers exert neurotoxic effects.
  • Therapeutic Development : Testing new compounds aimed at reducing Aβ aggregation or enhancing its clearance from the brain.

Comparison with Similar Compounds

Key Implications :

  • Phe10 : Introduces hydrophobicity, which may compensate for the shorter length in nucleation processes .
  • Arg13 : Enhances positive charge, affecting interactions with neuronal membranes .

Biochemical and Functional Comparisons

Aggregation and Toxicity Profiles

Peptide Aggregation Propensity Neurotoxicity (In Vitro) Primary Research Use
Beta-Amyloid (1-13) Low (requires co-factors) Moderate Early aggregation mechanisms
Beta-Amyloid (1-40) Moderate High Fibril formation, synaptic loss
Beta-Amyloid (1-42) High Severe Full-length pathology models
Beta-Amyloid (1-39) Not reported Low Antibody validation

Findings :

  • Beta-Amyloid (1-42) : The rat/mouse variant (C₁₉₉H₃₀₇N₅₃O₅₉S) forms toxic oligomers more readily than 1-40 or 1-13, correlating with severe synaptic dysfunction in AD models .
  • Beta-Amyloid (1-40) : Exhibits intermediate toxicity and is commonly used to study amyloid deposition in transgenic mice .
  • Beta-Amyloid (1-13) : Requires co-aggregation with longer peptides (e.g., 1-42) to induce significant toxicity, highlighting its role in nucleation .

Technical Specifications

Parameter Beta-Amyloid (1-13)* Beta-Amyloid (1-42), Rat Beta-Amyloid (1-40), Rat
Molecular Weight ~1,500 Da (estimated) 4417.99 Da 4,330 Da
Purity ≥95% (HPLC) ≥95% (HPLC) ≥95% (HPLC)
Storage -20°C -20°C -20°C
Solubility 1% NH₄OH/Water 1% NH₄OH/Water PBS or DMSO

*Inferred from rodent-specific fragments.

Preparation Methods

Recombinant Expression in E. coli

Recombinant production of amyloid-beta peptides, including fragments like Beta-Amyloid (1-13), often employs Escherichia coli as an expression host due to its cost-effectiveness and scalability. The peptides are typically expressed as inclusion bodies, which facilitates purification by isolating aggregated peptide forms from soluble bacterial proteins.

  • Inclusion Body Isolation and Washing : After induction of expression (commonly with IPTG), bacterial cells are lysed and inclusion bodies are isolated by centrifugation. The inclusion bodies undergo multiple washes with buffers containing protease inhibitors, 1 M guanidine hydrochloride (GuHCl), and 1% Triton X-100 to remove contaminants such as lipids and other proteins. For example, a typical washing sequence involves four washes with varying additives to maximize purity (Table 1).
Wash Step Buffer Composition Purpose
Wash 1 10 mM Tris, 1 mM EGTA, pH 9, protease inhibitors, 1 M GuHCl, 1% Triton X-100 Remove proteins and lipids
Wash 2 Same as Wash 1 Further purification
Wash 3 Same as Wash 1 Additional cleaning
Wash 4 10 mM Tris, 1 mM EGTA, pH 9, no additives Final wash to remove detergents

This washing protocol yields highly pure inclusion bodies, which appear white and are stored at −80 °C until solubilization.

  • Solubilization and Ion Exchange Chromatography : Inclusion bodies are solubilized in 6 M GuHCl on ice with stirring for 15 minutes. The solution is then diluted with a low ionic strength buffer (10 mM Tris, 1 mM EGTA, pH 9) to enable binding to an anion exchange column (e.g., HiTrap Q HP). The peptide is eluted using a salt gradient (0–100% of 0.75 M NaCl buffer), typically eluting around 30% salt concentration. This one-step ion exchange chromatography yields highly pure, monomeric Beta-Amyloid peptides without the need for affinity tags or lyophilization, which can induce aggregation.

  • Advantages : This method is rapid (~3 hours post-expression), cost-effective, and reduces aggregation by minimizing handling time and avoiding harsh chemical modifications.

Alternative Purification Strategies

  • Batch Mode Ion Exchange and Centrifugal Filtration : Another approach involves batch-mode ion exchange chromatography followed by molecular mass fractionation using centrifugal devices. This two-step purification yields high purity Beta-Amyloid peptides and can be scaled proportionally. Stepwise elution with increasing NaCl concentrations (50–500 mM) allows selective collection of peptide fractions.

Preparation of Synthetic Beta-Amyloid (1-13) Peptides

Synthetic peptides can be prepared via solid-phase peptide synthesis and require careful handling to ensure homogeneity and defined aggregation states.

HFIP Treatment for Monomerization

  • Hexafluoroisopropanol (HFIP) Treatment : Lyophilized Beta-Amyloid peptides are dissolved in HFIP to disaggregate pre-existing aggregates and obtain monomeric peptide stocks. For example, a 1 mM solution is prepared by adding HFIP directly to the peptide vial under a fume hood, followed by incubation at room temperature for at least 30 minutes. The HFIP is then evaporated or removed carefully to yield a monomeric peptide film, which can be stored or reconstituted for experiments.

Preparation of Oligomeric and Fibrillar States

  • Oligomer Formation : Monomeric peptide stocks are diluted into cold phenol-free cell culture media (e.g., F-12 media) to a final concentration around 100 μM and incubated at 4 °C for 24 hours to promote oligomerization. This method yields reproducible oligomeric species suitable for biochemical and biophysical studies.

  • Fibril Formation : Extended incubation or agitation of monomeric peptide solutions under physiological conditions leads to fibril formation, which can be characterized by techniques such as atomic force microscopy (AFM) or thioflavin T fluorescence assays.

Preparation Notes Specific to Mouse and Rat Beta-Amyloid (1-13)

  • The Beta-Amyloid (1-13) sequence in mouse and rat differs slightly from human sequences, often requiring species-specific synthesis or recombinant expression constructs.

  • Transgenic rodent models expressing humanized or mutated amyloid precursor protein (APP) can be sources of endogenous Beta-Amyloid peptides for extraction and analysis, though recombinant and synthetic methods remain preferred for controlled studies.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Typical Yield/Purity References
Recombinant Expression in E. coli Inclusion body isolation → washing → GuHCl solubilization → one-step ion exchange chromatography Rapid, cost-effective, high purity, avoids tags and lyophilization ~90% purity, mg scale per liter culture
Batch Ion Exchange + Centrifugal Filtration Ion exchange in batch mode → stepwise NaCl elution → molecular mass fractionation Scalable, simple equipment, high purity 10–20 mg per liter culture
Synthetic Peptide HFIP Treatment Dissolution in HFIP → incubation → evaporation → reconstitution Produces monomeric stocks, controls aggregation High purity, suitable for oligomer/fibril prep
Oligomeric Preparation from Synthetic Peptides Dilution in cold media → incubation at 4 °C for 24 h Generates reproducible oligomers for studies Defined oligomeric species

Research Findings and Considerations

  • Thorough washing of inclusion bodies with detergents and chaotropic agents is critical to achieving high purity recombinant Beta-Amyloid peptides, reducing contamination that can affect aggregation behavior.

  • Avoiding affinity tags and lyophilization steps minimizes peptide aggregation and preserves monomeric states, which is essential for reproducible biochemical assays.

  • Use of guanidine hydrochloride over urea for solubilization prevents carbamylation of the peptide N-terminus, preserving native structure.

  • Synthetic preparation methods using HFIP treatment allow control over peptide aggregation states, which is crucial for studying the pathological forms of Beta-Amyloid.

  • Rodent models expressing humanized amyloid precursor proteins provide biological context but require complementary biochemical preparation methods for isolated peptide studies.

Q & A

Q. What are the key physicochemical properties of Beta-Amyloid (1-42), mouse/rat, and how do they influence experimental handling?

Beta-Amyloid (1-42) (CAS 166090-74-0) has a molecular weight of 4417.99 g/mol and a sequence-dependent propensity for rapid aggregation. Its solubility varies: it can be dissolved in 1% NH4OH/water (1 mg/ml) or DMSO, but monomeric stability requires specialized protocols like HPIF treatment to minimize pre-aggregated forms . Storage at -20°C in lyophilized form is recommended to preserve integrity. Researchers should validate solubility and aggregation state via techniques like HPLC (≥95% purity) or dynamic light scattering before use .

Q. Which standard assays are used to quantify Beta-Amyloid (1-42) in rodent models, and how are they validated?

ELISA kits (e.g., Mouse/Rat Aβ(1-42) ELISA) are widely used for quantification in brain homogenates, CSF, or plasma. These assays employ antibodies specific to the C-terminus of Aβ(1-42), with cross-reactivity checks against related peptides (e.g., Aβ(1-40)) to ensure specificity. Validation includes spike-and-recovery experiments in biological matrices and parallelism tests to confirm linearity .

Q. How should researchers prepare monomeric Beta-Amyloid (1-42) for in vitro aggregation studies?

Monomeric Aβ(1-42) can be obtained by dissolving lyophilized peptide in hexafluoroisopropanol (HFIP), followed by sonication and centrifugation to remove pre-existing aggregates. Subsequent dilution into cold PBS and immediate use is critical to prevent spontaneous oligomerization. Aggregation kinetics should be monitored via thioflavin-T fluorescence or size-exclusion chromatography .

Advanced Research Questions

Q. What experimental strategies address discrepancies in Beta-Amyloid (1-42) bioactivity across studies?

Variability in Aβ(1-42) bioactivity often stems from differences in peptide preparation (e.g., aggregation state) or model systems. To mitigate this:

  • Standardize aggregation protocols (e.g., quiescent vs. agitated incubation).
  • Use orthogonal assays (e.g., MALDI-TOF for oligomer distribution, cytotoxicity assays in primary neurons) to correlate structure and function .
  • Report detailed methodological metadata, including lot-specific peptide characteristics .

Q. How can researchers reconcile contradictory findings on Beta-Amyloid (1-42)'s role in synaptic dysfunction versus neuroprotection?

Context-dependent effects of Aβ(1-42) may arise from concentration, aggregation state, or interaction with other proteins (e.g., apolipoprotein E). Experimental design should:

  • Titrate Aβ concentrations to reflect pathophysiological ranges (nM–low µM).
  • Include controls for off-target effects (e.g., scrambled peptides).
  • Combine electrophysiology (e.g., LTP measurements) with molecular profiling (e.g., phosphoproteomics) to capture multifaceted effects .

Q. What advanced techniques enable real-time analysis of Beta-Amyloid (1-42) turnover in vivo?

Stable isotope labeling kinetics (SILK) with mass spectrometry allows dynamic tracking of Aβ(1-42) production and clearance in rodent models. For human studies, mathematical modeling of CSF Aβ kinetics using compartmental models can infer turnover rates, though assumptions about transport across the blood-brain barrier require validation via microdialysis .

Methodological Best Practices

Q. How should researchers design studies to evaluate Beta-Amyloid (1-42)-targeting therapeutics (e.g., secretase inhibitors)?

  • Preclinical models : Use transgenic mice (e.g., APP/PS1) with age-stratified cohorts to account for disease progression.
  • Endpoint selection : Combine Aβ plaque burden (histology) with soluble oligomer levels (ELISA) and cognitive metrics (Morris water maze).
  • Pharmacodynamic validation : Measure BACE1 activity or γ-secretase cleavage products in parallel .

Q. What statistical approaches are recommended for analyzing Beta-Amyloid (1-42) data with high variability?

  • Employ mixed-effects models to account for inter-individual variability in longitudinal studies.
  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
  • Predefine exclusion criteria for outliers based on technical replicates .

Data Presentation and Reproducibility

Q. What metadata is critical for ensuring reproducibility in Beta-Amyloid (1-42) studies?

  • Peptide details : Vendor, lot number, aggregation protocol, and storage conditions.
  • Assay parameters : Antibody clones (ELISA), dilution factors, and plate reader settings.
  • Animal models : Genetic background, age, and housing conditions .

Q. How can researchers address publication bias in Beta-Amyloid (1-42) research?

Pre-register study protocols (e.g., on Open Science Framework) and report negative findings. Use platforms like BioRxiv for preprints to disseminate raw data and methodological nuances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.